Myriocin Demonstrates Picomolar SPT Binding Affinity vs Cyclosporin A's Calcineurin Targeting
Myriocin binds serine palmitoyltransferase (SPT) with a Ki of 280 pM (0.28 nM), representing sub-nanomolar affinity for its primary molecular target [1]. In functional immunosuppression assays, myriocin displays 10- to 100-fold greater potency than cyclosporin A, a calcineurin inhibitor that does not target the sphingolipid pathway [1]. This differential pharmacology establishes myriocin as a pathway-specific tool rather than a broad immunosuppressant.
| Evidence Dimension | Target binding affinity (SPT Ki) and relative immunosuppressive potency |
|---|---|
| Target Compound Data | Ki = 280 pM (0.28 nM); 10- to 100-fold more potent than cyclosporin A |
| Comparator Or Baseline | Cyclosporin A (calcineurin inhibitor); baseline immunosuppressive activity set as 1× |
| Quantified Difference | 10- to 100-fold greater potency |
| Conditions | In vitro SPT enzyme inhibition assay; murine lymphocyte proliferation assay |
Why This Matters
This differential identifies myriocin as the appropriate selection when SPT-specific pathway inhibition is required, rather than general immunosuppression via calcineurin blockade.
- [1] Miyake Y, Kozutsumi Y, Nakamura S, Fujita T, Kawasaki T. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin. Biochem Biophys Res Commun. 1995;211(2):396-403. View Source
